5-Acetyl-2-methoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

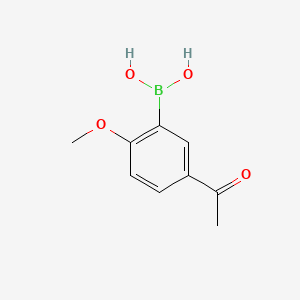

5-Acetyl-2-methoxyphenylboronic acid is an organic compound with the molecular formula C9H11BO4. It features a boronic acid functional group (B(OH)2) attached to an aromatic ring system. The aromatic ring has two substituents: a methoxy group (OCH3) located at the second position (ortho position) relative to the boronic acid group, and an acetyl group (COCH3) located at the fifth position (para position) relative to the boronic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-methoxyphenylboronic acid typically involves the hydroboration of an appropriate precursor. Hydroboration is a common route to organoborane reagents, where the addition of a B-H bond over an alkene or alkyne gives the corresponding alkyl or alkenylborane . The reaction conditions for hydroboration are generally mild and can be tailored to achieve high selectivity and yield.

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration processes. These methods are designed to be efficient and cost-effective, with a focus on maximizing yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings to produce complex boronic acid derivatives .

Análisis De Reacciones Químicas

Types of Reactions

5-Acetyl-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: The acetyl group can be reduced to an alcohol or other reduced forms.

Substitution: The methoxy and acetyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the acetyl group can produce alcohols .

Aplicaciones Científicas De Investigación

5-Acetyl-2-methoxyphenylboronic acid has several scientific research applications:

Organic Synthesis: It is a valuable building block for organic synthesis, particularly in Suzuki-Miyaura couplings, which are used to form carbon-carbon bonds.

Catalysis: The compound’s boronic acid group makes it useful in catalytic processes, including those involving palladium catalysts.

Material Science:

Biological Research: Boronic acids are known to interact with biological molecules, making this compound of interest in the study of enzyme inhibition and other biological processes.

Mecanismo De Acción

The mechanism of action of 5-Acetyl-2-methoxyphenylboronic acid primarily involves its boronic acid group. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond. This process involves the transfer of the boronic acid’s organic group to the palladium center, followed by reductive elimination to form the final product .

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxyphenylboronic acid: Similar in structure but lacks the acetyl group.

4-Methoxyphenylboronic acid: Similar in structure but has the methoxy group at the para position relative to the boronic acid group.

5-Formyl-2-methoxyphenylboronic acid: Similar in structure but has a formyl group instead of an acetyl group.

Uniqueness

5-Acetyl-2-methoxyphenylboronic acid is unique due to the presence of both the methoxy and acetyl groups on the aromatic ring.

Actividad Biológica

5-Acetyl-2-methoxyphenylboronic acid (C9H11BO4) is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound features a boronic acid functional group, an acetyl group, and a methoxy group, which contribute to its unique reactivity and biological interactions. This article reviews the biological activities associated with this compound, supported by research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its boronic acid moiety, which can interact with various biological targets. The mechanism includes:

- Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue.

- Transmetalation in Suzuki-Miyaura Coupling: The compound's boronic acid group participates in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing biologically active compounds.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects on cancer cell lines, with an IC50 value indicating potent activity against MCF-7 breast cancer cells .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| Healthy Cells | No toxic effect |

Antioxidant Activity

The antioxidant potential of related boronic acid compounds has been documented, suggesting that this compound may also possess similar properties. In vitro tests using DPPH and ABTS radical scavenging assays showed promising results for related compounds .

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH | 0.14 ± 0.01 |

| ABTS | 0.11 ± 0.01 |

Antibacterial Activity

The compound has demonstrated antibacterial activity against various strains, including Escherichia coli. A concentration of 6.50 mg/mL effectively inhibited bacterial growth in vitro .

Case Studies

- Anticancer Study : A recent study evaluated the effects of synthesized boronic ester derivatives on cancer cell lines, highlighting that modifications to the boronic structure can enhance cytotoxicity against specific cancer types .

- Cream Formulation : A formulation incorporating a phenyl boronic acid derivative was tested for dermatological applications, showing no toxic effects while maintaining high antibacterial and antioxidant activities, suggesting potential for cosmetic applications .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other boronic acids:

| Compound | Anticancer Activity (IC50) | Antioxidant Activity (DPPH IC50) |

|---|---|---|

| This compound | 18.76 ± 0.62 | 0.14 ± 0.01 |

| Phenylboronic acid | Not extensively studied | Moderate |

| Other derivatives | Varies widely | Varies widely |

Propiedades

IUPAC Name |

(5-acetyl-2-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13/h3-5,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNANZDYRDLEHPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)C)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655126 |

Source

|

| Record name | (5-Acetyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215281-20-1 |

Source

|

| Record name | (5-Acetyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.